Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the oxopropanoate moiety can affect its interactions with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C11H14O3S |
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Molecular Weight |
226.29 g/mol |
IUPAC Name |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H14O3S/c1-3-8-5-6-10(15-8)9(12)7-11(13)14-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
KOVUUYALFMHJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CC(=O)OCC |
Origin of Product |
United States |
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